N-(2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
This compound features a thieno[3,2-d]pyrimidine core substituted at the 1-position with an acetamide group bearing a 2-fluorophenyl moiety.
Properties
Molecular Formula |
C18H18FN3O3S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C18H18FN3O3S/c1-11(2)9-22-17(24)16-14(7-8-26-16)21(18(22)25)10-15(23)20-13-6-4-3-5-12(13)19/h3-8,11H,9-10H2,1-2H3,(H,20,23) |
InChI Key |
PIMJWWWOOMVASK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
Biological Activity
N-(2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a thieno[3,2-d]pyrimidine core and a fluorinated phenyl group, suggests various interactions with biological targets. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈F₁N₃O₃S
- Molecular Weight : 367.41 g/mol
The compound's structure contributes to its pharmacological properties, particularly in targeting specific enzymes and receptors involved in disease pathways.
Research indicates that compounds similar to this compound may exhibit anti-cancer properties by inhibiting key kinases involved in cell proliferation and survival. The presence of the thieno[3,2-d]pyrimidine moiety is particularly relevant due to its established role in modulating biological activities.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anti-cancer | Inhibits specific kinases involved in cell growth; potential for tumor suppression. |
| Anti-inflammatory | May reduce TNFα-induced vascular inflammation; suggests cardiovascular benefits. |
| Antimicrobial | Potential activity against various microbial strains due to structural similarities with known antimicrobial agents. |
Case Studies and Research Findings
-
Anti-Cancer Activity :
- A study demonstrated that derivatives of thieno[3,2-d]pyrimidine inhibited cancer cell lines by targeting specific signaling pathways associated with tumor growth. The compound's ability to disrupt these pathways highlights its potential as an anti-cancer agent .
- Vascular Inflammation :
-
Antimicrobial Properties :
- Preliminary investigations showed that compounds with similar structures exhibited antimicrobial activity against a range of pathogens. This opens avenues for further exploration of this compound as a potential antimicrobial agent .
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally related compounds reveals significant insights into its unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(4-chloro-phenyl)-acetamide | C₉H₉ClN₂O | Simpler structure; potential anti-inflammatory effects. |
| N-(5-bromo-thienyl)-acetamide | C₉H₈BrN₂O | Features thienyl group; known for anti-inflammatory activity. |
| N-(6-methyl-pyridin-3-yl)-acetamide | C₉H₉N₃O | Contains pyridine; recognized for antimicrobial properties. |
The unique combination of halogen substituents and heterocyclic systems in this compound likely enhances its biological activity compared to simpler analogs.
Comparison with Similar Compounds
N-(2-Chloro-5-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
- Structural Differences : The phenyl ring here is substituted with chlorine at position 2 and fluorine at position 5, unlike the target compound’s single 2-fluorophenyl group.
- Physicochemical Impact: The chloro substituent increases molecular weight (MW: ~434 g/mol vs. target’s ~416 g/mol) and lipophilicity (ClogP ~3.2 vs.
- Synthetic Relevance: The synthesis likely follows similar routes, such as coupling thienopyrimidine intermediates with substituted phenylacetamides under basic conditions .
N-(2-Chloro-4-fluorophenyl)-2-((3-methyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
- Structural Differences : A thioether linkage replaces the oxygen in the acetamide side chain. The 7-position is substituted with a p-tolyl group, and the 3-position has a methyl group instead of isobutyl.
- Functional Impact: The thio group may improve metabolic stability but reduce hydrogen-bonding capacity.
- Biological Implications : Such modifications could shift selectivity toward different enzyme isoforms compared to the target compound .
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Core Heterocycle: A dihydropyrimidine core replaces thienopyrimidine, reducing aromaticity and planarity.
- Melting point (230°C) suggests strong intermolecular forces, possibly due to hydrogen bonding or π-stacking .
- Synthetic Notes: Prepared via nucleophilic substitution, highlighting divergent synthetic pathways compared to the target compound’s coupling strategies .
N-(3,4-Dichlorophenyl)-2-(N-propylacetamido)-2-(pyridin-2-yl)acetamide
- Structural Divergence: A pyridine ring and propylacetamido group replace the thienopyrimidine core.
- Physicochemical Properties : Higher polarity (ClogP ~1.5) due to the pyridine moiety may improve solubility but reduce bioavailability.
- Biological Relevance : Pyridine-containing analogs often exhibit distinct pharmacokinetic profiles, emphasizing the importance of core heterocycle selection .
Data Tables
Table 1. Structural and Physicochemical Comparison
*ClogP values estimated using fragment-based methods.
Research Findings and Implications
- Electronic Effects : Fluorine and chlorine substituents on the phenyl ring modulate electron density, influencing binding to targets like kinases. For example, chloro groups may enhance hydrophobic interactions, while fluorine improves metabolic stability .
- Core Modifications: Thienopyrimidine cores generally exhibit better kinase inhibition compared to dihydropyrimidines due to enhanced planarity and π-π stacking .
- Synthetic Flexibility : The target compound’s isobutyl group allows for modular synthesis, enabling exploration of alkyl chain length effects on potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
